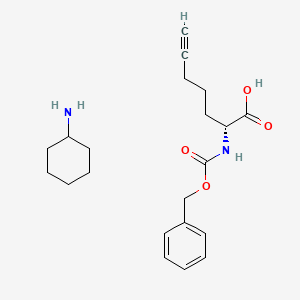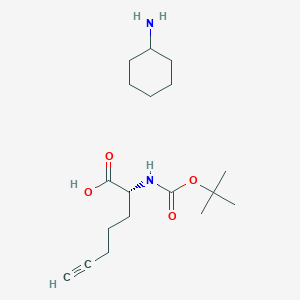
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
描述
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is a chemical compound with the molecular formula C5H6F2O. . This compound is characterized by the presence of a cyclopropane ring, a carboxaldehyde group, and two fluorine atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of 1-methylcyclopropanecarboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Difluoro-1-methylcyclopropanecarboxylic acid.
Reduction: 2,2-Difluoro-1-methylcyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,2-Difluoro-1-methylcyclopropanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is unique due to the presence of both the cyclopropane ring and the difluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c1-4(3-8)2-5(4,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNIAEWJDGNJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)






![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)


